molecular formula C12H26ClNO2 B3253665 12-Aminododecanoic acid hydrochloride salt CAS No. 22543-30-2

12-Aminododecanoic acid hydrochloride salt

Cat. No.: B3253665
CAS No.: 22543-30-2
M. Wt: 251.79 g/mol
InChI Key: DNHDZMQRJHRYFX-UHFFFAOYSA-N
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Description

12-Aminododecanoic acid hydrochloride salt: is a chemical compound with the molecular formula C12H26ClNO2 . It is a derivative of 12-aminododecanoic acid, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in the synthesis of polymers, particularly nylon-12, and has significant industrial and research importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoic acid hydrochloride salt typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Oxidation: Utilizing industrial oxidizing agents and reactors to convert lauric acid to 12-oxododecanoic acid.

    Efficient Formation of Oxime: Employing optimized conditions for the reaction with hydroxylamine hydrochloride.

    Catalytic Reduction: Using industrial catalysts and hydrogenation reactors for the reduction step.

    Salt Formation: Large-scale acid-base reaction to produce the hydrochloride salt

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: The oxime intermediate is reduced to form the amino acid.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the initial oxidation step.

    Hydroxylamine Hydrochloride: For the formation of the oxime.

    Catalysts: Such as palladium on carbon for the reduction step.

    Hydrochloric Acid: For the formation of the hydrochloride salt

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biocompatible Materials: Research into its use in biocompatible materials for medical devices and implants.

    Drug Delivery:

Industry:

Mechanism of Action

The mechanism of action of 12-aminododecanoic acid hydrochloride salt primarily involves its role as a monomer in polymerization reactions. The amino group can react with carboxylic acid groups to form amide bonds, leading to the formation of long polymer chains. This process is crucial in the production of nylon-12, where the compound acts as a building block .

Comparison with Similar Compounds

    11-Aminoundecanoic Acid: Another monomer used in the production of nylon-11.

    12-Aminolauric Acid: Similar structure but without the hydrochloride salt form.

Comparison:

Properties

IUPAC Name

12-aminododecanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDZMQRJHRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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